![molecular formula C22H20O11 B582837 Biochanin a 7-glucuronide CAS No. 38482-76-7](/img/structure/B582837.png)
Biochanin a 7-glucuronide
Overview
Description
Biochanin A 7-glucuronide is an acrovestone and an isoflavonoid . It is a glucuronide conjugate of Biochanin A, an innate isoflavone sourced from botanical entities . It is known for its anti-mutagenic as well as estrogenic attributes .
Molecular Structure Analysis
The molecular formula of Biochanin A 7-glucuronide is C22H20O11 . The structure includes a 5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl group attached to a (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-oxyoxane-2-carboxylic acid group . The exact mass is 460.10056145 g/mol .
Physical And Chemical Properties Analysis
Biochanin A 7-glucuronide has a molecular weight of 460.4 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 5 . Its topological polar surface area is 172 Ų .
Scientific Research Applications
1. Metabolism and Pharmacological Mechanism
- Metabolism Studies : A comprehensive study utilizing UHPLC-Q-TOF-MS/MS characterized the metabolism of biochanin A, revealing 43 metabolites in rats, 22 in liver microsomes, and 18 in intestinal flora. This study elucidates key processes in biochanin A biotransformation, contributing to understanding its pharmacological mechanism (Jintuo Yin et al., 2019).
2. Glycosylation and Metabolite Identification
- Isoflavone Glycosides Research : Research identified two biochanin A isoflavone glycosides, contributing to the understanding of its structural aspects (S. Farag et al., 2001).
3. Absorption and Metabolism Mechanisms
- Intestinal Disposition of Isoflavones : A study on the human intestinal Caco-2 model showed that biochanin A undergoes glucuronidation, with implications for its transport and metabolism (Jun Chen et al., 2005).
4. Biotransformation by Fungi
- Microbial Glycosylation Study : Investigated biotransformation of biochanin A by filamentous fungi, producing new glycosylation products and contributing to the understanding of biochanin A's biotransformation (Sandra Sordon et al., 2017).
5. Influence on Collagen Biosynthesis
- Collagen Biosynthesis in Osteogenesis Imperfecta : A study identified compounds, including apigenin glycosides and biochanin A glucuronides, that stimulate collagen type I synthesis in fibroblasts, indicating potential therapeutic applications (A. Galicka et al., 2007).
6. Enzyme-Transporter Coupling in Flavonoid Metabolism
- Flavonoid Disposition via Enteric Recycling : Research on enzyme-transporter coupling in flavonoids, including biochanin A, revealed its effects on the disposition of these compounds, highlighting its role in enteric and enterohepatic recycling (X. Jia et al., 2004).
7. Effects on Cell Proliferation
- Influence on Breast Cancer Cells : A study showed biochanin A's potential effect in promoting cell proliferation in estrogen receptor-positive cells, involving a feedback loop with miR-375 and ERα (Jian Chen et al., 2015).
8. Impact on Isoflavone Levels in Plant Response
- Changes in Isoflavone Levels in Red Clover : Research investigated the response of isoflavone levels, including biochanin A, in red clover leaves under waterlogging conditions, revealing significant changes in their concentrations due to disturbed root nodulation (E. Rijke et al., 2005).
9. Interaction with Cytochrome P450 and AhR in Carcinoma Cells
- Action on AhR and CYP1A1 : Biochanin A's interaction with the aryl hydrocarbon receptor and cytochrome P450 1A1 in breast carcinoma cells was examined, indicating its potential role in anticarcinogenic pathways (E. Han et al., 2006).
Future Directions
Future research on Biochanin A 7-glucuronide could focus on further elucidating its cellular and molecular mechanisms. For instance, it is not yet clear whether Biochanin A directly blocks the NF-κB pathway or does so via its upstream signaling pathways . Additionally, more in-depth studies on the biological functions of Biochanin A, as well as further studies on the chemical conformation, metabolic composition, and bioavailability of Biochanin A, are needed .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGEGYBMOCKNJ-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biochanin a 7-glucuronide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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